molecular formula C6H8ClN3OS B1361111 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 21521-90-4

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B1361111
CAS RN: 21521-90-4
M. Wt: 205.67 g/mol
InChI Key: GBCHYYJDLIXCPN-UHFFFAOYSA-N
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Description

“2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C6H8ClN3OS . It has a molecular weight of 205.67 g/mol . The IUPAC name for this compound is 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide .


Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, which includes “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide”, has been reported . The structures of these new compounds were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a chloroacetamide group .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 83.1 Ų . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel derivatives of 1,3,4-thiadiazol-2-yl acetamide, including compounds related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized using carbodiimide condensation catalysis, showcasing a convenient method for preparing such compounds with confirmed structures through various analyses (Yu et al., 2014).
  • The synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole, including structures related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was reported, indicating potential antifungal and insecticidal activities (Bing-se, 2013).

Pharmacological Potential

  • Certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were designed and synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant in vitro activities and were evaluated for their molecular mechanism of action against COX-2 enzyme (Shkair et al., 2016).
  • A study on the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, revealed their potential anticancer activities. The compounds were tested against various cancer cell lines, with some showing promising cytotoxic activities (Hamama et al., 2013).

Antitrypanosomal and Antifungal Activities

  • Compounds containing 1,3,4-thiadiazole moieties, similar to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, displayed antitrypanosomal potency in vitro. This indicates the potential use of such compounds in treating diseases caused by Trypanosoma brucei gambiense (Lelyukh et al., 2023).
  • In the context of agriculture, certain 1,3,4-thiadiazole derivatives, structurally related to 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were synthesized and found to have fungicidal activity against rice sheath blight, highlighting their potential application in agricultural pest control (Chen et al., 2000).

Future Directions

Future research could focus on further investigating the anticancer activities of “2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds . Additionally, the synthesis of new derivatives and investigation of their biological activities could be a promising direction .

properties

IUPAC Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCHYYJDLIXCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342452
Record name 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

CAS RN

21521-90-4
Record name 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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